![molecular formula C12H11N3S B14888115 (3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,5-a]pyridine core, with a methanamine group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Methanamine Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,5-a]pyridine core can be reduced under suitable conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The imidazo[1,5-a]pyridine core is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Thiophene-Containing Heterocycles: Compounds with thiophene rings fused to other heterocyclic cores.
Uniqueness
(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine is unique due to the specific combination of the thiophene ring and the imidazo[1,5-a]pyridine core, which imparts distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets and distinct chemical reactivity.
特性
分子式 |
C12H11N3S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
(3-thiophen-2-ylimidazo[1,5-a]pyridin-1-yl)methanamine |
InChI |
InChI=1S/C12H11N3S/c13-8-9-10-4-1-2-6-15(10)12(14-9)11-5-3-7-16-11/h1-7H,8,13H2 |
InChIキー |
TUAJMUZYRUCYCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=CS3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide](/img/structure/B14888040.png)
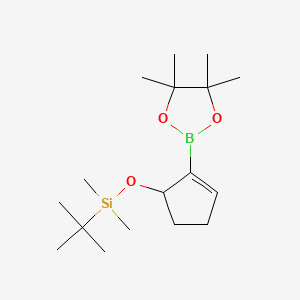
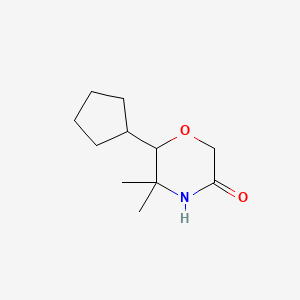
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)

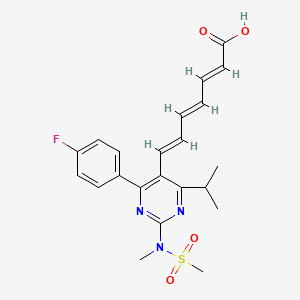
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)

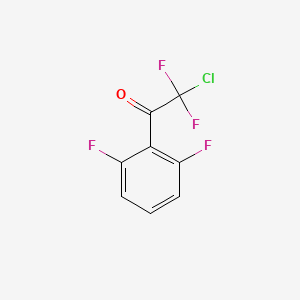

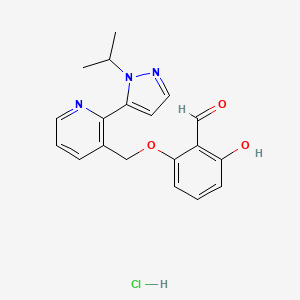
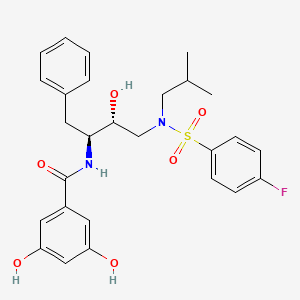
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
